3-Bromo-N,N-dimethylpropan-1-amine hydrobromide
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Overview
Description
3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a chemical compound with potential applications in various chemical syntheses and reactions. It's part of a class of compounds that involve bromine substitutions and amines.
Synthesis Analysis
The synthesis of compounds similar to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide often involves reactions with amines. For example, the reaction of 3,4-dibromofuran-2(5H)-one with primary and secondary amines leads to the direct synthesis of related bromo compounds (Cunha, Oliveira, & Sabino, 2011).
Molecular Structure Analysis
Molecular structure analysis of bromo compounds and their derivatives, including 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, often involves techniques such as X-ray diffraction. This analysis provides insights into the spatial arrangement of atoms and the geometric configuration of the molecule.
Chemical Reactions and Properties
3-Bromo-N,N-dimethylpropan-1-amine hydrobromide can participate in various chemical reactions. For instance, a study by Haszeldine et al. (1980) discusses the reactions of N-bromobis(trifluoromethyl)amine with open-chain 1,3-dienes, which could be analogous to reactions involving 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (Haszeldine, Öbo, Sparkes, & Tipping, 1980).
Scientific Research Applications
Antidepressant Agent Synthesis
- A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a compound related to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, were synthesized and evaluated for potential antidepressant activity. These compounds, including 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, were found to have significant activity in biochemical and pharmacological animal models of depression, with a notable lack of anticholinergic side effects (Clark et al., 1979).
UV Spectrophotometric Assay in Stability Studies
- The second-derivative UV spectrophotometry method was used to determine the stability of 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone, a compound structurally similar to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. This method proved useful for stability studies and offered reliable data for the intact drug and its degradation products (Dabbene et al., 1997).
CO2 Capture in Ionic Liquids
- A new room temperature ionic liquid was created by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide. This ionic liquid, with an appended amine group, showed reversible interaction with CO2, effectively sequestering the gas as a carbamate salt. It demonstrated efficiency comparable to commercial amine sequestering agents for CO2 capture, with the advantage of being nonvolatile and not requiring water to function (Bates et al., 2002).
Catalyst in Knoevenagel Condensation
- An ionic liquid containing a basic amino group, synthesized using N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, was grafted onto mesoporous silicas. It proved to be an efficient and reusable catalyst for Knoevenagel condensation in aqueous media, showing higher efficiency and reusability than similar pure basic task-specific ionic liquids (Zhao et al., 2010).
Safety and Hazards
Safety precautions for handling 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide include wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It is harmful by inhalation, in contact with skin, and if swallowed .
properties
IUPAC Name |
3-bromo-N,N-dimethylpropan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBJSERXBDUKCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602848 |
Source
|
Record name | 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | |
CAS RN |
5845-30-7 |
Source
|
Record name | 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromopropyl)dimethylamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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